

# Application Note: Analysis of SR-4835-Induced Apoptosis by Flow Cytometry

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## Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120

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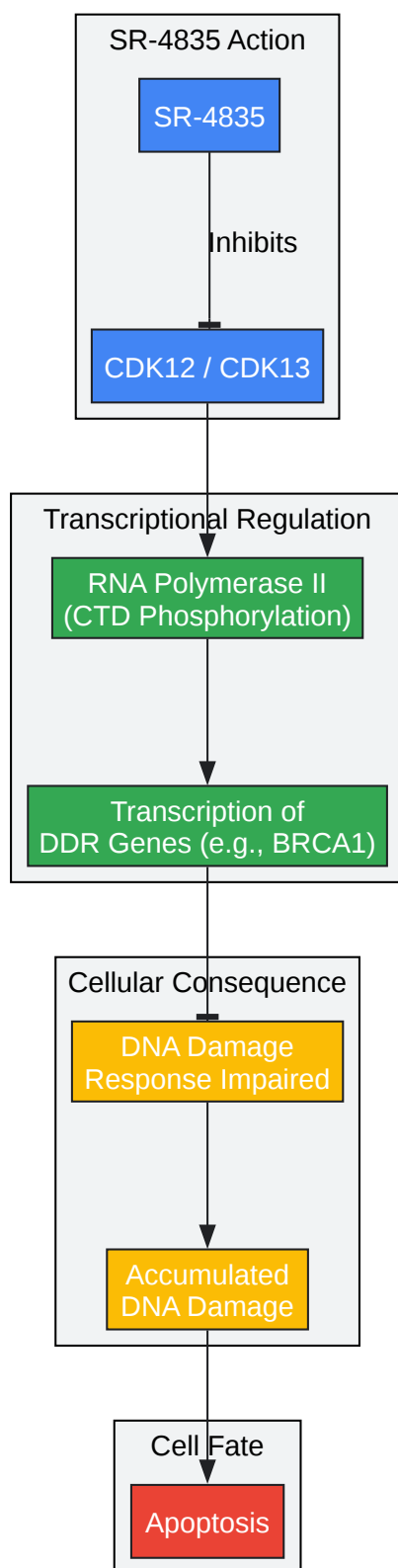
## Introduction

**SR-4835** is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13)[1][2][3]. These kinases play a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II[2][4]. Inhibition of CDK12/13 by **SR-4835** leads to the downregulation of genes involved in the DNA Damage Response (DDR) and homologous recombination[1][4][5]. This suppression of critical DNA repair pathways increases genomic instability and ultimately triggers apoptosis, particularly in cancer cells that are heavily reliant on these pathways for survival, such as triple-negative breast cancer (TNBC)[1][5]. Consequently, **SR-4835** shows synergistic effects when combined with DNA-damaging agents or PARP inhibitors[1][4][5].

This application note provides a detailed protocol for quantifying apoptosis induced by **SR-4835** using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis[6][7]. Propidium Iodide is a fluorescent nucleic acid stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells[7][8]. This dual-staining method allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

## Proposed Signaling Pathway for SR-4835-Induced Apoptosis

The following diagram illustrates the mechanism by which **SR-4835** induces apoptosis. By inhibiting CDK12 and CDK13, **SR-4835** prevents the phosphorylation of RNA Polymerase II, leading to decreased transcription of key DNA Damage Response genes. This impairment of DNA repair results in the accumulation of DNA damage, which in turn activates apoptotic signaling pathways.



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**Caption:** **SR-4835** inhibits CDK12/13, impairing DDR gene transcription and leading to apoptosis.

## Data Presentation: Quantifying Apoptosis

The results from the flow cytometry analysis can be summarized in a table to compare the effects of different concentrations of **SR-4835**. This allows for a clear visualization of the dose-dependent increase in apoptosis.

Treatment Group	Concentration (nM)	% Live Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control	0 (DMSO)	95.0 ± 2.5	2.5 ± 0.5	2.5 ± 0.8
SR-4835	10	85.3 ± 3.1	8.2 ± 1.1	6.5 ± 1.5
SR-4835	50	60.1 ± 4.5	25.4 ± 2.8	14.5 ± 2.1
SR-4835	100	40.7 ± 3.9	38.6 ± 3.2	20.7 ± 2.9
Positive Control	(e.g., Staurosporine)	10.2 ± 1.8	45.1 ± 4.0	44.7 ± 3.5

Table 1: Hypothetical data representing the percentage of cell populations after 48-hour treatment with **SR-4835**. Data are presented as mean ± standard deviation for triplicate experiments.

## Experimental Protocol: Apoptosis Detection by Flow Cytometry

This protocol details the steps for inducing apoptosis with **SR-4835** and subsequent analysis using an Annexin V/Propidium Iodide assay.

## Materials and Reagents

- **SR-4835** (Selleck Chemicals or other supplier)

- Dimethyl sulfoxide (DMSO, cell culture grade)
- Cell line of interest (e.g., MDA-MB-231, MDA-MB-468)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), cold
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometry tubes
- Flow cytometer

## Cell Culture and Treatment

- **Cell Seeding:** Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO<sub>2</sub>).
- **SR-4835 Preparation:** Prepare a stock solution of **SR-4835** in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
- **Treatment:** Remove the existing medium from the cells and replace it with the medium containing the various concentrations of **SR-4835**. Include a vehicle control (DMSO only) at the same final concentration as the highest **SR-4835** dose. A positive control for apoptosis (e.g., staurosporine) can also be included.
- **Incubation:** Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

## Staining Procedure

- **Cell Harvesting:**

- Adherent cells: Aspirate the medium (which may contain floating apoptotic cells) and collect it in a 15 mL conical tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
- Suspension cells: Collect the cells directly into a conical tube.
- Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[\[9\]](#) Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
- Resuspension: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately  $1 \times 10^6$  cells/mL.[\[10\]](#)
- Staining:
  - Transfer 100  $\mu$ L of the cell suspension (containing  $\sim 1 \times 10^5$  cells) to a flow cytometry tube.[\[9\]](#)
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide solution to the cell suspension. (Note: The volume and concentration of staining reagents may vary by manufacturer; always follow the kit's specific instructions).[\[10\]](#)
  - Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[\[6\]](#)[\[10\]](#)
- Final Preparation: Add 400  $\mu$ L of 1X Binding Buffer to each tube.[\[6\]](#)[\[10\]](#) Keep the samples on ice and protected from light until analysis. Analyze by flow cytometry as soon as possible (ideally within 1 hour).

## Flow Cytometry Analysis

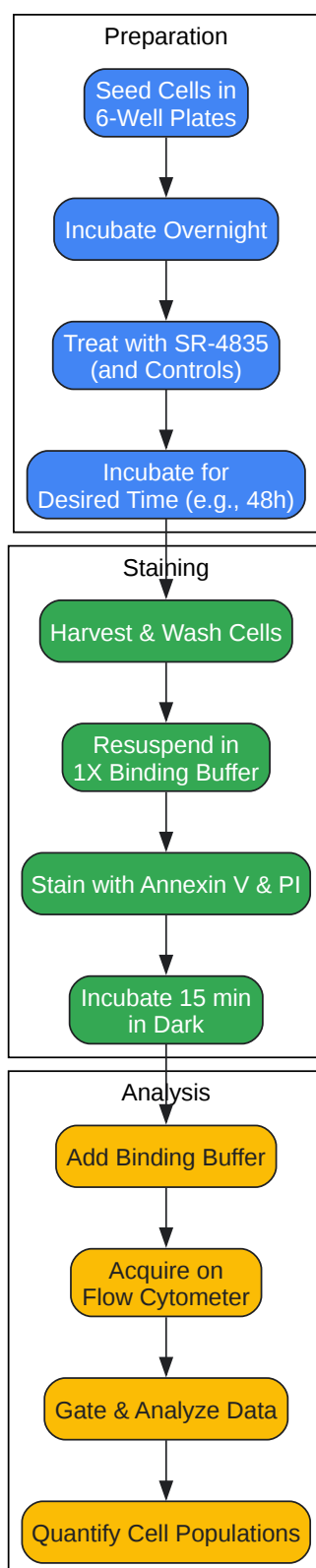
- Setup: Use unstained, Annexin V-only, and PI-only stained cells to set up the flow cytometer, adjust voltages, and establish proper compensation settings.
- Gating: Gate on the main cell population using the Forward Scatter (FSC) and Side Scatter (SSC) plot to exclude debris and cell aggregates.

- Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 gated events) for statistical analysis.
- Data Interpretation: Create a quadrant plot of Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis) to differentiate the cell populations:
  - Lower-Left (Q4): Live cells (Annexin V- / PI-)
  - Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
  - Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
  - Upper-Left (Q1): Necrotic/dead cells (Annexin V- / PI+)

## Visual Protocols and Workflows

### Experimental Workflow Diagram

This diagram outlines the complete experimental process from cell preparation to data analysis.



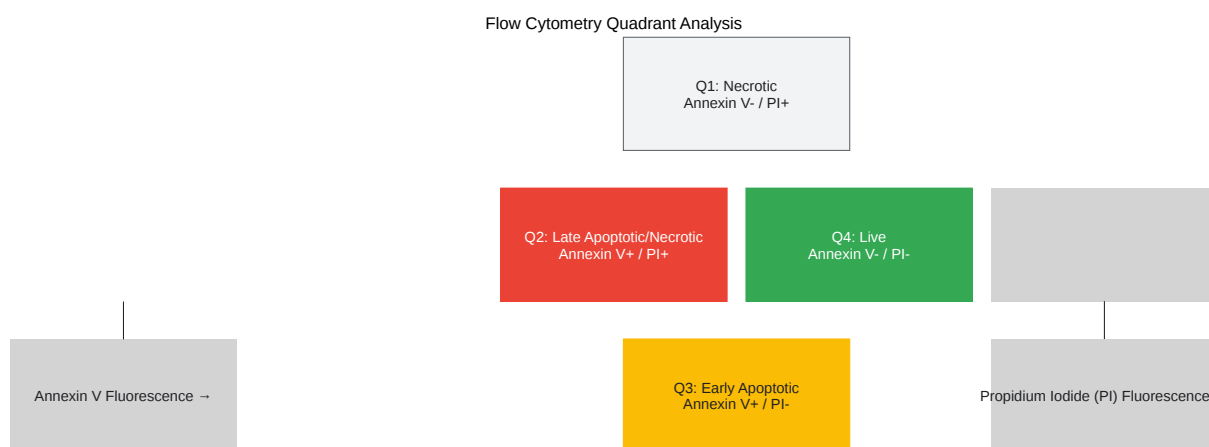
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**Caption:** Workflow for **SR-4835** apoptosis analysis via flow cytometry.



## Flow Cytometry Data Interpretation

The following diagram illustrates the four-quadrant plot used for interpreting Annexin V and PI staining results.



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**Caption:** Interpretation of Annexin V vs. Propidium Iodide flow cytometry data.

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